Ethyl 3-(3-methoxybenzyl)piperidine-3-carboxylate

Description

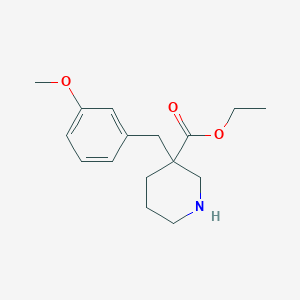

Ethyl 3-(3-methoxybenzyl)piperidine-3-carboxylate is a piperidine-based ester featuring a 3-methoxybenzyl substituent at the 3-position of the piperidine ring and an ethoxycarbonyl group.

Key structural attributes include:

- Piperidine core: A six-membered nitrogen-containing ring, enabling hydrogen bonding and conformational flexibility.

- 3-Methoxybenzyl group: Introduces electron-donating methoxy substituents, influencing lipophilicity and aromatic interactions.

- Ethoxycarbonyl ester: Enhances solubility in organic solvents and serves as a reactive handle for further derivatization.

Properties

IUPAC Name |

ethyl 3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-3-20-15(18)16(8-5-9-17-12-16)11-13-6-4-7-14(10-13)19-2/h4,6-7,10,17H,3,5,8-9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFRGJHLPIZYBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(3-methoxybenzyl)piperidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxybenzyl group and an ethyl ester at the carboxylic acid position. This structural configuration is significant for its biological interactions, as the methoxy group can influence lipophilicity and receptor binding.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The presence of the methoxy group allows for potential hydrogen bonding interactions, which can enhance binding affinity to target proteins. The piperidine moiety is known to interact with neurotransmitter receptors, which may contribute to its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of piperidine have been evaluated for their effectiveness against various bacterial strains. The compound's structural features suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Piperidine derivative A | 10 | S. aureus |

| Piperidine derivative B | 15 | E. coli |

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that related piperidine derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may similarly affect cancer cell viability.

- Case Study : A study demonstrated that a piperidine derivative exhibited an IC50 value of 12 µM against human cancer cell lines, indicating significant cytotoxicity. Further exploration into the structure-activity relationship (SAR) revealed that modifications at the benzyl position could enhance activity.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically involve assessing cell viability, apoptosis induction, and receptor binding affinity:

- Cell Viability Assay : Using MTT assays, the compound was tested on various cancer cell lines, showing a dose-dependent decrease in viability.

- Apoptosis Induction : Flow cytometry analysis indicated increased apoptotic cells upon treatment with the compound compared to controls.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the piperidine ring or the methoxy group can significantly alter biological activity. For example, increasing the length of the alkyl chain on the piperidine ring has been associated with enhanced receptor binding and improved therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-3-carboxylate derivatives vary widely in their substituents, stereochemistry, and functional groups, leading to differences in physicochemical properties, reactivity, and applications. Below is a systematic comparison with analogous compounds:

Substituent Variations on the Benzyl Group

Key Observations :

- Oxalate salts (e.g., ) improve stability and purification efficiency, critical for pharmaceutical applications.

Variations in the Piperidine Core and Ester Groups

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.